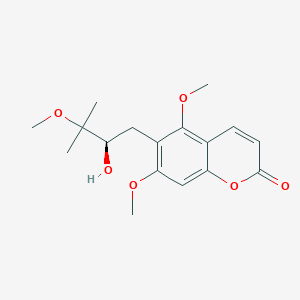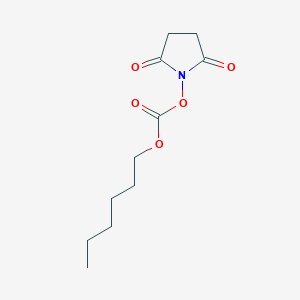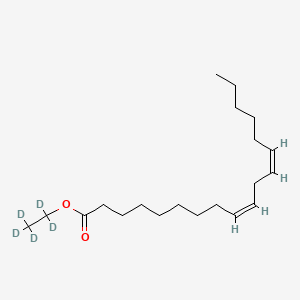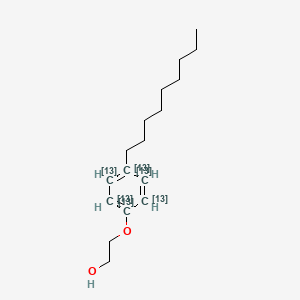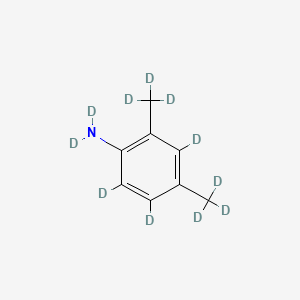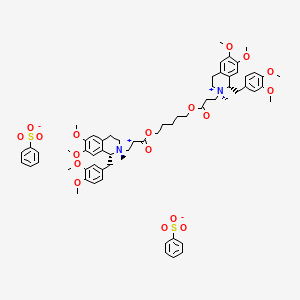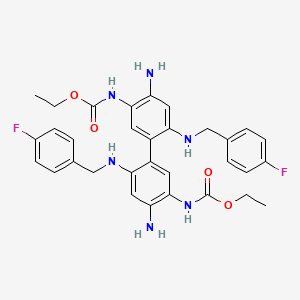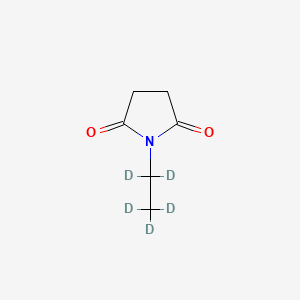
N-Ethylsuccinimide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethylsuccinimide-d5 is a deuterated form of N-Ethylsuccinimide, which is a derivative of succinimide. This compound is often used in scientific research due to its unique properties and applications. The deuterated form, this compound, is particularly useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, due to the presence of deuterium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethylsuccinimide-d5 can be synthesized through the reaction of succinic anhydride with ethylamine in the presence of a deuterating agent. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the imide ring. The deuterating agent ensures the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is usually carried out in large reactors with precise temperature and pressure control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethylsuccinimide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethylsuccinic acid.
Reduction: Reduction reactions can convert this compound to N-ethylsuccinimide.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as alkyl halides or organometallic compounds.
Major Products Formed
Oxidation: N-Ethylsuccinic acid
Reduction: N-Ethylsuccinimide
Substitution: Various substituted succinimide derivatives, depending on the substituent introduced.
Scientific Research Applications
N-Ethylsuccinimide-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways involving succinimide derivatives.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the synthesis of other chemical compounds and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-Ethylsuccinimide-d5 involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The presence of deuterium atoms can alter the compound’s kinetic properties, providing insights into reaction mechanisms and dynamics.
Comparison with Similar Compounds
Similar Compounds
Succinimide: The parent compound, used in various chemical and pharmaceutical applications.
N-Methylsuccinimide: Another derivative with similar properties but different applications.
Ethosuximide: A succinimide derivative used as an anticonvulsant drug.
Uniqueness
N-Ethylsuccinimide-d5 is unique due to the presence of deuterium atoms, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The deuterium atoms provide distinct spectral features that help in the detailed analysis of molecular structures and dynamics.
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
132.17 g/mol |
IUPAC Name |
1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3/i1D3,2D2 |
InChI Key |
GHAZCVNUKKZTLG-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C(=O)CCC1=O |
Canonical SMILES |
CCN1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


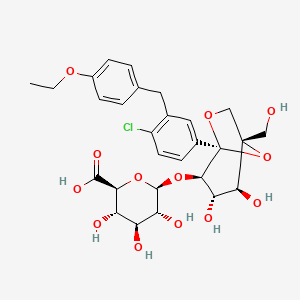
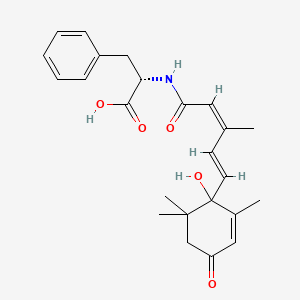
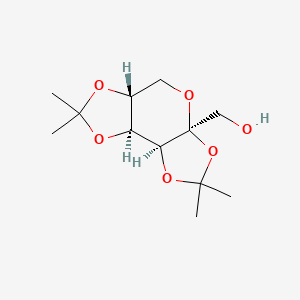
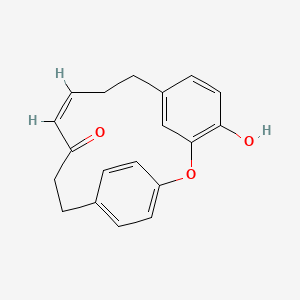
![[9-[(2R,6S)-6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-(2-methylpropanoylamino)purin-6-yl] N,N-diphenylcarbamate](/img/structure/B13439521.png)
![(2R,3R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13439534.png)
